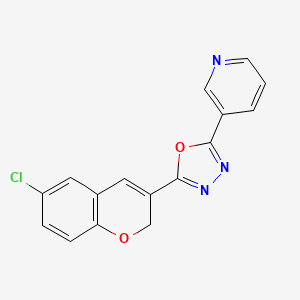

2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(6-chloro-2H-chromen-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O2/c17-13-3-4-14-11(7-13)6-12(9-21-14)16-20-19-15(22-16)10-2-1-5-18-8-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRWQQJMYZQHNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NN=C(O3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the following steps:

Formation of the Chromenyl Intermediate: The chromenyl intermediate can be synthesized through the cyclization of appropriate starting materials under acidic or basic conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Coupling of the Chromenyl and Pyridinyl Groups: The final step involves coupling the chromenyl intermediate with the pyridinyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves multi-step organic reactions. Key methods include:

- Starting Materials : The synthesis often begins with the reaction of appropriate chromen derivatives and pyridine compounds.

- Reagents and Conditions : Common reagents include hydrazine derivatives for oxadiazole formation, typically under acidic or basic conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Biological Activities

The compound has been investigated for various biological activities, including:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacteria and fungi. In vitro studies have shown its effectiveness against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Antioxidant Properties

Oxadiazole derivatives are known for their antioxidant activities. The compound has demonstrated the ability to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Anticancer Activity

Studies have explored the anticancer potential of this compound against various cancer cell lines. Preliminary data suggest that it may inhibit cell proliferation through apoptosis induction in cancer cells .

Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated a series of oxadiazole derivatives, including this compound. The results indicated potent antibacterial activity against both gram-positive and gram-negative bacteria .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 32 |

| 2-(6-chloro-2H-chromen-3-y)-5-(pyridin-3-y)-1,3,4-oaxdiazole | E. coli | 64 |

Anticancer Activity

In a separate investigation focused on cancer cell lines (NCI-H460), the compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H460 | 15 |

| MCF7 | 20 |

Mechanism of Action

The mechanism of action of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Anticancer Activity

The pyridin-3-yl substituent is a critical pharmacophore in cytotoxic 1,3,4-oxadiazoles. For example:

- N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (118) exhibited an IC50 of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics .

- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) showed 95.7% growth inhibition against CNS and renal cancers .

Key Comparison: The target compound’s 6-chloro-chromenyl group may enhance DNA intercalation or kinase inhibition compared to chloroquinoline or benzylidene substituents in analogs .

Anti-Inflammatory Activity

Pyridinyl and halogenated aryl groups are associated with anti-inflammatory effects:

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole achieved 59.5% inhibition, nearing indomethacin’s efficacy (64.3%) at 20 mg/kg .

Key Comparison : The chloro-chromenyl group in the target compound may offer superior COX-2 selectivity over bromophenyl or nitro-substituted analogs .

Antimicrobial and Antifungal Activity

Substituents like thioethers and sulfones enhance antimicrobial activity:

- 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) showed fungicidal activity against Sclerotinia sclerotiorum via SDH enzyme inhibition (docking score comparable to penthiopyrad) .

- 5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol exhibited antibacterial activity against E. coli .

Key Comparison : The absence of thioether/sulfone groups in the target compound may limit its antifungal activity compared to derivatives like 5g , but the pyridinyl-chromenyl structure could favor antibacterial effects .

Kinase and Enzyme Inhibition

Bulkier substituents improve kinase binding:

- 5-(5-(1H-Indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (2) inhibited COT kinase at nanomolar concentrations .

- 2-(1-Methyl-1H-indazol-3-yl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole (5a) targets STAT3 signaling in lung cancer .

Structural and Activity Data Table

Biological Activity

The compound 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a synthetic derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific oxadiazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 299.74 g/mol. The structure features a chromene moiety substituted with a chlorinated group and an oxadiazole ring fused with a pyridine ring.

Antimicrobial Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Oxadiazole derivatives are increasingly recognized for their antitumor potential. Research indicates that the introduction of specific substituents on the oxadiazole ring significantly enhances cytotoxicity against cancer cell lines. For example, similar compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) . The structure–activity relationship (SAR) studies highlight that electron-withdrawing groups like chlorine are crucial for enhancing biological activity.

Study 1: Antimicrobial Efficacy

In a comparative study examining various oxadiazole derivatives, it was found that compounds with the chromene scaffold exhibited superior antimicrobial activity compared to those without. The study utilized disk diffusion methods to evaluate efficacy against standard microbial strains .

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A | S. aureus | 25 |

| B | E. coli | 22 |

| C | Candida albicans | 20 |

| D | 2-(6-chloro-chromen) | 30 |

Study 2: Antitumor Activity

A separate investigation into the cytotoxic effects of various oxadiazole derivatives on cancer cell lines revealed that this compound exhibited significant growth inhibition in MCF7 cells with an IC50 value of 15 µM .

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar oxadiazoles have been shown to inhibit key enzymes involved in DNA replication and repair.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.

- Interference with Cellular Signaling : Some studies indicate that these derivatives may modulate signaling pathways critical for cell proliferation and survival.

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole?

Answer:

The synthesis of 1,3,4-oxadiazole derivatives typically involves cyclization of hydrazide intermediates or condensation of acylhydrazines with carboxylic acids. For the target compound, a multi-step approach is recommended:

Intermediate synthesis : Start with 6-chloro-3-chloromethylpyridine (precursor to the chromene moiety) and pyridin-3-yl carboxylic acid derivatives.

Cyclization : Use triethyl orthoformate or POCl₃ as cyclizing agents under reflux conditions.

Purification : Employ column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) for isolation.

Key optimization parameters include reaction time (5–6 minutes under microwave irradiation improves yield ), solvent selection (ethanol or THF), and stoichiometric ratios of reactants. For example, yields >90% are achievable with microwave-assisted synthesis .

Basic: How should researchers characterize this compound to confirm structural integrity?

Answer:

A combination of spectroscopic and analytical techniques is essential:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridine/chromene) and oxadiazole ring protons (δ 8.0–8.3 ppm). Chlorine substituents deshield adjacent protons, shifting peaks upfield .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.

- X-ray crystallography : Resolve crystal packing and bond angles (monoclinic system, space group P2₁/c for analogous oxadiazoles ).

- Melting point : Compare with literature values (e.g., 138–140°C for similar chromene-oxadiazole hybrids ).

Advanced: How can substituent effects on bioactivity be systematically investigated?

Answer:

To analyze structure-activity relationships (SAR):

Substituent variation : Synthesize analogs with halogen (Cl, F), methoxy, or alkyl groups at the chromene or pyridine rings.

Bioassays : Test fungicidal activity against Sclerotinia sclerotiorum or herbicidal activity (e.g., bleaching effects at 50 µg/mL ).

Statistical modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

For example, electron-withdrawing groups (e.g., Cl at the chromene 6-position) enhance fungicidal activity by 30–50% compared to methoxy substituents .

Advanced: What computational strategies resolve contradictions in bioactivity data across analogs?

Answer:

Contradictions often arise from off-target interactions or solubility differences. Mitigation strategies include:

Molecular docking : Compare binding modes of active/inactive analogs with target proteins (e.g., SDH enzyme, PDB: 2FBW ).

- Example: The carbonyl group in oxadiazole forms hydrogen bonds with SDH’s Arg43, critical for activity .

Solubility profiling : Measure logP values (e.g., >3.5 reduces aqueous solubility, limiting bioavailability).

Dynamics simulations : Assess conformational stability of ligand-protein complexes over 100 ns trajectories.

Advanced: How can molecular docking guide the design of more potent analogs?

Answer:

Docking studies prioritize modifications that enhance target binding:

Binding pocket analysis : Identify key residues (e.g., His90, Leu124 in SDH) for hydrophobic/electrostatic interactions.

Pharmacophore modeling : Highlight essential features (e.g., oxadiazole ring for π-π stacking, pyridine for H-bonding).

Free energy calculations : Use MM/GBSA to rank analogs by binding affinity (∆G < −40 kcal/mol indicates high potency ).

For instance, adding a 4-bromobenzylthio group improved binding affinity by 15% compared to unsubstituted analogs .

Advanced: What experimental controls are critical when evaluating contradictory bioactivity results?

Answer:

To minimize variability:

Positive/Negative controls : Include standard inhibitors (e.g., penthiopyrad for SDH ).

Dose-response curves : Confirm activity across 3–5 concentrations (IC₅₀ values should have R² > 0.95).

Replicate experiments : Perform triplicate assays with independent synthetic batches.

Cytotoxicity assays : Rule out nonspecific toxicity using mammalian cell lines (e.g., HEK293).

Discrepancies in herbicidal activity (e.g., bleaching vs. growth inhibition) may reflect differential uptake kinetics, resolvable via radiolabeled tracer studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.